

Introduction: The Strategic Importance of the 2,6-Disubstituted Pyridine Scaffold

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Compound of Interest

Compound Name: 2-Hexyl-6-phenylpyridine

Cat. No.: B1437193

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The pyridine ring is a cornerstone heterocyclic motif in modern science, integral to numerous pharmaceuticals, functional materials, and catalytic systems.^{[1][2]} Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for metal coordination make it a privileged structure in drug design. When substituted at the 2 and 6 positions, the resulting steric and electronic environment can be finely tuned to achieve specific molecular recognition and reactivity.

2-Hexyl-6-phenylpyridine (CAS: 499158-97-3) exemplifies this class, featuring a lipophilic alkyl chain and an aromatic phenyl group. This combination suggests potential applications where interactions with hydrophobic environments or π -stacking are crucial. While specific research on this molecule is sparse, its structure is representative of scaffolds used in developing inhibitors of biological targets and novel materials.^{[3][4][5]} This guide will leverage established chemistry of analogous compounds to provide a predictive and practical framework for its study.

Molecular Structure and Physicochemical Properties

The fundamental properties of **2-Hexyl-6-phenylpyridine** are derived from its constituent parts: the electron-deficient pyridine core, the non-polar n-hexyl chain, and the aromatic phenyl ring.

Figure 1: Chemical structure of **2-Hexyl-6-phenylpyridine**.

Table 1: Core Physicochemical Properties

Property	Value	Source
CAS Number	499158-97-3	[6]
Molecular Formula	C ₁₇ H ₂₁ N	[7]
Molecular Weight	239.35 g/mol	[6]
Predicted XLogP3	5.5	PubChem (Computed)
Predicted Boiling Point	358.5 ± 25.0 °C	ChemSpider (Computed)
Predicted Density	0.963 ± 0.06 g/cm ³	ChemSpider (Computed)

The high predicted XLogP3 value indicates significant lipophilicity, suggesting low aqueous solubility but good potential for crossing lipid membranes, a key consideration in drug development.

Synthesis and Mechanistic Insights

While a specific, optimized synthesis for **2-Hexyl-6-phenylpyridine** is not documented in peer-reviewed literature, established methods for constructing substituted pyridines are directly applicable. The Kröhnke pyridine synthesis is a powerful and versatile choice.[8][9]

The Kröhnke Pyridine Synthesis

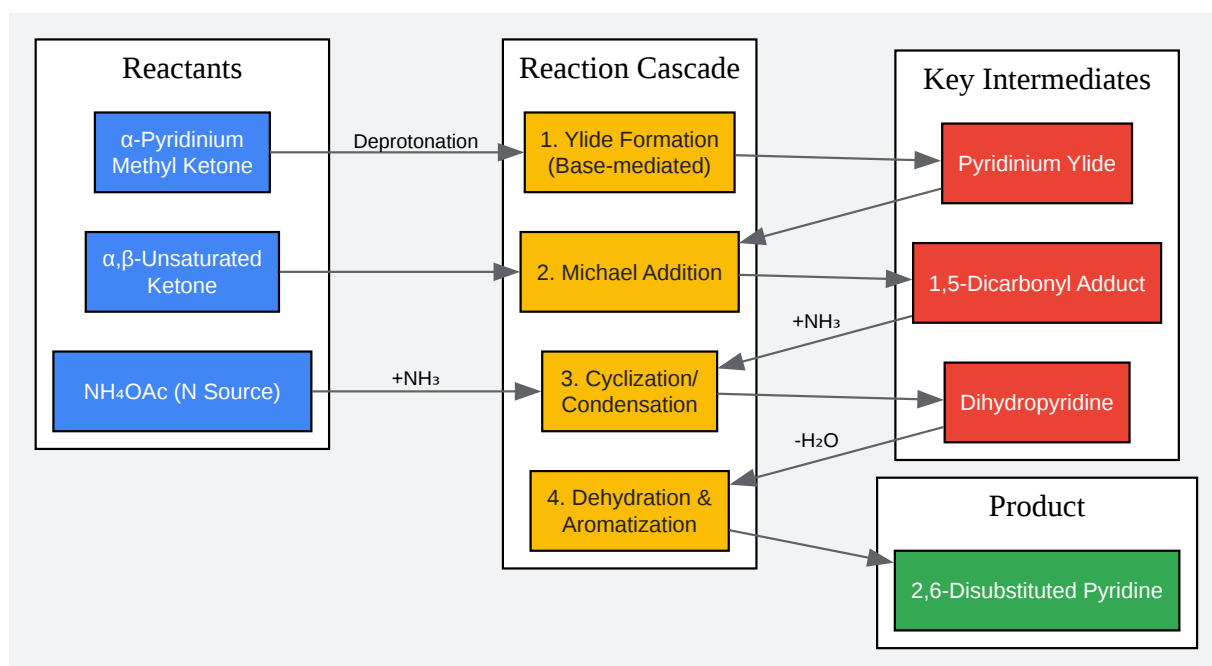
The Kröhnke synthesis is a multi-component reaction that constructs a pyridine ring by condensing an α -pyridinium methyl ketone salt with an α,β -unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9][10] This method is renowned for its ability to generate highly functionalized pyridines.[8]

Reaction Mechanism: The process is a cascade of classical organic reactions:

- **Ylide Formation:** The α -pyridinium methyl ketone salt is deprotonated to form a nucleophilic pyridinium ylide.[9]
- **Michael Addition:** The ylide acts as a Michael donor, attacking the β -carbon of the α,β -unsaturated carbonyl compound. This conjugate addition forms a 1,5-dicarbonyl

intermediate.[8][9]

- **Cyclization and Aromatization:** The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate). A series of condensation and dehydration steps leads to the formation of a dihydropyridine intermediate, which subsequently aromatizes by losing water to yield the stable pyridine ring.[8][11]



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Figure 2: Generalized workflow of the Kröhnke pyridine synthesis.

General Experimental Protocol for Kröhnke-type Synthesis

This protocol is a general guideline that must be optimized for specific substrates.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the α,β -unsaturated carbonyl compound (1.0 eq), the α -pyridinium methyl ketone salt (1.0 eq), and ammonium acetate (5-10 eq).

- **Solvent and Heating:** Add a suitable solvent, such as glacial acetic acid or ethanol. Heat the mixture to reflux (typically 80-120 °C).
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the solution is slightly alkaline.
- **Extraction:** Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Alternative Synthesis: Suzuki-Miyaura Cross-Coupling

For constructing the phenyl-pyridine linkage, the Suzuki-Miyaura cross-coupling reaction is a state-of-the-art alternative.^{[12][13]} This palladium-catalyzed reaction couples a boronic acid (or ester) with an organohalide. To synthesize **2-Hexyl-6-phenylpyridine**, one could couple 2-bromo-6-hexylpyridine with phenylboronic acid, or 2-hexyl-6-bromopyridine with the same boronic acid. This method is valued for its mild conditions and high functional group tolerance.^{[13][14]}

Spectroscopic and Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of a synthesized compound. A standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.^{[15][16]}

Table 2: Predicted Spectroscopic Signatures for **2-Hexyl-6-phenylpyridine**

Technique	Expected Features
^1H NMR	<p>Aromatic Region (δ 7.0-8.0 ppm): Multiplets corresponding to the protons on the phenyl ring and the pyridine ring. The pyridine protons will typically be further downfield.[17]</p> <p>Aliphatic Region (δ 0.8-3.0 ppm): A triplet around δ 2.8-3.0 ppm for the CH_2 group adjacent to the pyridine ring. A series of multiplets for the other four CH_2 groups in the hexyl chain. A triplet around δ 0.9 ppm for the terminal CH_3 group.[18]</p>
^{13}C NMR	<p>Aromatic Region (δ 120-160 ppm): Signals for the 5 distinct carbons of the phenyl group and the 5 distinct carbons of the pyridine ring. The carbons attached to the nitrogen (C2 and C6) will be significantly downfield.[17]</p> <p>Aliphatic Region (δ 14-40 ppm): Six distinct signals corresponding to the carbons of the n-hexyl chain.</p>
Mass Spec (EI)	<p>Molecular Ion (M^+): A prominent peak at $m/z = 239$. Key Fragments: Loss of an amyl group ($-\text{C}_5\text{H}_{11}$) leading to a fragment at $m/z = 168$ (tropylium-like ion). A peak at $m/z = 77$ corresponding to the phenyl cation.</p>
IR Spectroscopy	<p>C-H stretching (aromatic): Peaks just above 3000 cm^{-1}. C-H stretching (aliphatic): Peaks just below 3000 cm^{-1} ($2950\text{-}2850\text{ cm}^{-1}$). C=C and C=N stretching (aromatic rings): Characteristic sharp peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.[15]</p>

Potential Applications in Research and Drug Development

The **2-Hexyl-6-phenylpyridine** scaffold is a promising candidate for various applications, primarily driven by the established biological and material activities of related compounds.

Medicinal Chemistry and Drug Design

The pyridine nucleus is a key component in a multitude of FDA-approved drugs.^[1] The 2,6-disubstitution pattern allows for the precise orientation of functional groups to interact with biological targets.

- **Enzyme Inhibition:** The scaffold is well-suited for designing kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds in the ATP-binding pocket and the substituents can occupy hydrophobic regions.^[4]
- **CNS-Targeted Agents:** The lipophilic nature imparted by the hexyl and phenyl groups may enhance blood-brain barrier permeability. Derivatives of 2,6-disubstituted pyridines have been investigated as inhibitors of β -amyloid aggregation, a key pathological process in Alzheimer's disease.^[3]
- **Antimicrobial/Antiviral Agents:** The pyridine scaffold is a common feature in antimicrobial and antiviral drugs, and novel derivatives are constantly being explored for new therapeutic leads.^[1]

Materials Science and Ligand Design

2-Phenylpyridine is a classic cyclometalating ligand used in creating highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs).^[5] The introduction of a hexyl group at the 6-position could serve several purposes:

- **Enhanced Solubility:** The alkyl chain can improve the solubility of resulting metal complexes in organic solvents used for device fabrication.
- **Morphology Control:** The bulky hexyl group can influence the solid-state packing of the complexes, potentially preventing aggregation-caused quenching of luminescence and improving thin-film morphology.

Conclusion

2-Hexyl-6-phenylpyridine, while not extensively studied itself, belongs to a class of 2,6-disubstituted pyridines with immense scientific and commercial potential. This guide provides a foundational understanding of its core properties and outlines robust, field-proven strategies for its synthesis and characterization based on well-established chemical principles. By leveraging methodologies like the Kröhnke synthesis and Suzuki coupling, researchers can readily access this compound and its derivatives. The predictive insights into its physicochemical properties and potential applications in medicinal chemistry and materials science should empower scientists to explore this promising scaffold in their research and development endeavors.

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